molecular formula C14H11NOS B11047489 [2-(1,3-Benzothiazol-2-yl)phenyl]methanol

[2-(1,3-Benzothiazol-2-yl)phenyl]methanol

Cat. No.: B11047489
M. Wt: 241.31 g/mol
InChI Key: KZYPVFOGJLWMGU-UHFFFAOYSA-N
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Description

[2-(1,3-Benzothiazol-2-yl)phenyl]methanol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-Benzothiazol-2-yl)phenyl]methanol typically involves the reaction of 2-aminothiophenol with benzaldehyde derivatives. One common method is the condensation reaction between 2-aminothiophenol and benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzothiazole ring. The resulting product is then reduced to obtain this compound .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-Benzothiazol-2-yl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while electrophilic substitution on the phenyl ring can introduce various functional groups .

Scientific Research Applications

Chemistry

In chemistry, [2-(1,3-Benzothiazol-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, benzothiazole derivatives are studied for their potential as enzyme inhibitors and fluorescent probes. They are used in the development of new diagnostic tools and therapeutic agents.

Medicine

Medicinally, this compound and its derivatives have shown promise in the treatment of diseases such as cancer and tuberculosis. Their ability to interact with specific biological targets makes them potential candidates for drug development.

Industry

Industrially, benzothiazole derivatives are used in the production of dyes, rubber accelerators, and corrosion inhibitors. Their stability and reactivity make them suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(1,3-Benzothiazol-2-yl)phenyl]methanol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(1,3-Benzothiazol-2-yl)phenyl]methanol is unique due to its specific structure, which allows for diverse chemical modifications. Its hydroxyl group provides additional reactivity, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-yl)phenyl]methanol

InChI

InChI=1S/C14H11NOS/c16-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)17-14/h1-8,16H,9H2

InChI Key

KZYPVFOGJLWMGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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